Nvp-aew541

描述

Nvp-aew541 is a synthetic peptide that has been developed for use in scientific research applications. It is an artificial peptide, meaning that it is not found in nature or produced by any living organism. This compound has been studied for its potential applications in in vivo and in vitro models, its mechanism of action, its biological activity, and its biochemical and physiological effects.

科学研究应用

各种癌症中的抗肿瘤活性

纤维肉瘤和神经母细胞瘤:NVP-AEW541 对纤维肉瘤和神经母细胞瘤表现出显着的抗肿瘤活性。它有效抑制 IGF-IR 信号传导,从而减少体内肿瘤生长和转移形成 (García-Echeverría 等,2004) 和 (Tanno 等,2006)。

多发性骨髓瘤:该化合物诱导多发性骨髓瘤细胞中的细胞周期停滞和细胞凋亡,显示出作为治疗剂的希望 (Maiso 等,2008)。

胆道癌:this compound 在体外对胆道癌表现出疗效,特别是与吉西他滨等其他化疗药物联合使用时 (Wolf 等,2010)。

结直肠癌:该抑制剂对结直肠癌细胞系有效,诱导细胞凋亡和细胞周期停滞,并显示出与 5-FU 等其他治疗方法联合使用时增强的效果 (Hopfner 等,2006)。

肝细胞癌:在肝细胞癌细胞中,this compound 诱导生长抑制、细胞凋亡和细胞周期停滞,表明其作为一种新的治疗方法的潜力 (Höpfner 等,2006)。

胃肠道癌:该抑制剂已在胃肠道癌中显示出治疗效用,既作为单一药物,也与化疗联合使用 (Piao 等,2008)。

急性髓细胞白血病:它显示出作为 AML 治疗剂的希望,特别是在以 IGF-I 自分泌为特征的情况下 (Tazzari 等,2007)。

胰岛素瘤:在胰腺 β 细胞癌变的小鼠模型中,this compound 抑制向肿瘤恶性肿瘤的进展,表明其在抑制 IGF1R 信号传导以减少肿瘤侵袭中的潜力 (Zumsteg 等,2012)。

食管癌:研究了该化合物对食管癌的影响,观察表明由于持续的 RAS-MAPK 活性而产生耐药性 (Bao 等,2012)。

神经内分泌胃肠道肿瘤:在 NET 细胞中,this compound 诱导细胞凋亡和细胞周期停滞,显示出未来 NET 疾病治疗策略的潜力 (Höpfner 等,2006)。

其他应用

神经胶质瘤:当与其他酪氨酸激酶抑制剂联合使用时,this compound 在神经胶质瘤细胞中诱导显着的细胞凋亡,表明其在联合治疗中的应用 (Premkumar 等,2010)。

肌肉骨骼肿瘤:在肌肉骨骼肿瘤,特别是尤文肉瘤中表现出抗肿瘤活性,并且可以与长春新碱等药物联合使用以提高疗效 (Scotlandi 等,2005)。

子宫内膜癌:this compound 对 IGF-IR 的特异性抑制在子宫内膜癌细胞系中显示出有希望的结果,表明其作为治疗工具的潜力 (Attias-Geva 等,2011)。

心脏收缩功能障碍:该抑制剂可引起胰岛素非依赖性且可逆的心脏收缩功能障碍,强调在涉及 IGF-1R 阻断的治疗中考虑心脏效应的重要性 (Schenkl 等,2022)。

与其他治疗的协同作用:与曲妥珠单抗联合使用时,在 HER2 过表达的乳腺癌细胞中显示出协同的抗肿瘤作用 (Esparís-Ogando 等,2008)。

作用机制

Target of Action

NVP-AEW541 is a small molecule inhibitor that primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R is a tetrameric transmembrane receptor tyrosine kinase, which plays critical roles in cell proliferation, survival, and resistance to a broad spectrum of hematologic malignancies and solid tumors .

Mode of Action

This compound selectively inhibits the autophosphorylation of IGF-1R . This inhibition abrogates IGF-I-mediated survival and colony formation in soft agar at concentrations consistent with the inhibition of IGF-IR autophosphorylation . The compound’s interaction with its target leads to the dephosphorylation of IGF-1R and AKT .

Biochemical Pathways

Upon IGF-1R inhibition by this compound, key growth/survival pathways are blocked. These include the PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB pathways . This results in the suppression of both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

Pharmacokinetics

This compound is an orally bioavailable compound . It has been shown to inhibit IGF-IR signaling in tumor xenografts and significantly reduce the growth of IGF-IR-driven fibrosarcomas . .

Result of Action

The molecular and cellular effects of this compound’s action include the blocking of expression of inhibitors of apoptosis (e.g., FLIP, cIAP-2, survivin) . It also leads to changes in the IGF-I induced cell cycle and induces apoptotic cell death . Furthermore, it exhibits antiproliferative effects .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of serum. The compound counteracts the proliferative/anti-apoptotic effect of serum on tumor cells from a broad spectrum of diseases . .

安全和危害

生化分析

Biochemical Properties

NVP-AEW541 interacts with the IGF-1R, exhibiting 27-fold selectivity for IGF-1R over its highly homologous insulin receptor . It abolishes IGF-I-induced IGF-IR autophosphorylation and blocks the IGF-IR signaling pathway .

Cellular Effects

This compound has been shown to be active against diverse tumor types, including multiple myeloma and other hematologic neoplasias and solid tumors . It counteracts the proliferative/anti-apoptotic effect of serum on tumor cells .

Molecular Mechanism

This compound inhibits IGF-1R kinase activity, blocking key growth/survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, IKK-a/NF-kB . It also blocks the expression of inhibitors of apoptosis like FLIP, cIAP-2, survivin .

Temporal Effects in Laboratory Settings

This compound has shown in vivo anti-tumor activity in a SCID/NOD mice model of diffuse multiple myeloma . The effects of this compound were highly consistent with those of other selective anti-IGF-1R neutralizing agents .

Dosage Effects in Animal Models

The systemic administration of this compound caused dose- and time-dependent impairment of glucose tolerance, growth, and cardiac function . The effects of this compound were reversible within 2 weeks after cessation .

Metabolic Pathways

This compound interacts with the IGF-1R signaling pathway, which plays a crucial role in cellular metabolism . It suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

属性

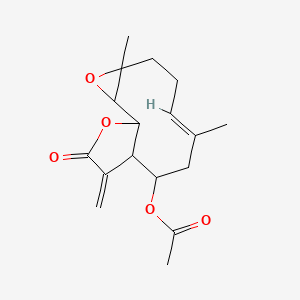

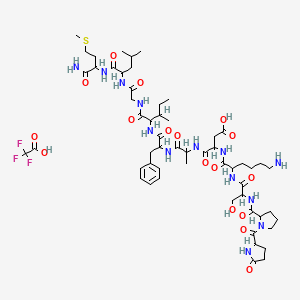

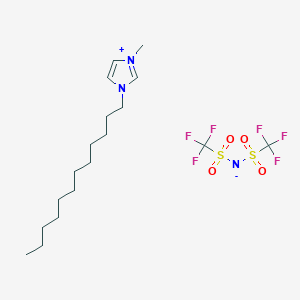

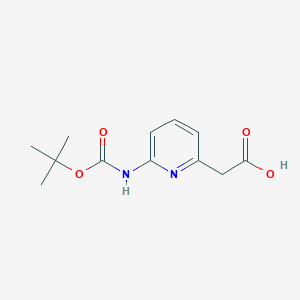

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECDBHGVIIRMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467110 | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475488-34-7, 475489-16-8 | |

| Record name | AEW-541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEW-541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of NVP-AEW541, and how does it interact with this target?

A: this compound selectively inhibits the tyrosine kinase activity of IGF-1R. [, ] It binds to the ATP-binding site of the IGF-1R kinase domain, preventing the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. [, , ]

Q2: What is the significance of IGF-1R in cancer development and progression?

A: IGF-1R plays a crucial role in regulating cell growth, proliferation, survival, and metastasis. [, ] Overexpression or activation of IGF-1R is frequently observed in various cancers, contributing to tumor development, progression, and resistance to conventional therapies. [, , , ]

Q3: Which downstream signaling pathways are affected by this compound-mediated IGF-1R inhibition?

A: this compound effectively blocks IGF-1-induced activation of key signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways. [, , , , ] This inhibition leads to a decrease in the expression of anti-apoptotic proteins and cell cycle regulators, ultimately promoting apoptosis and cell cycle arrest in tumor cells. [, , , , , , ]

Q4: What is the evidence supporting this compound's antitumor activity in preclinical studies?

A: this compound has demonstrated significant antitumor activity against a wide range of cancer cell lines in vitro, including breast cancer, multiple myeloma, esophageal cancer, ovarian cancer, neuroblastoma, and others. [, , , , , , , , , , , , , , , , , , , , ]

Q5: Has this compound shown efficacy in in vivo models of cancer?

A: Yes, this compound has exhibited promising antitumor activity in vivo, effectively inhibiting tumor growth in xenograft models of various cancers, including multiple myeloma, neuroblastoma, Ewing's sarcoma, and others. [, , , , , ]

Q6: Does this compound enhance the efficacy of existing cancer therapies?

A: Preclinical studies suggest that this compound can synergize with other anticancer agents, such as cytotoxic chemotherapy, EGFR inhibitors (e.g., gefitinib, erlotinib, trastuzumab), and mTOR inhibitors (e.g., KU0063794, Rad001), leading to enhanced antitumor effects. [, , , , , , , , , , , , , ]

Q7: What are the potential challenges and considerations for the clinical development of this compound?

A7: Despite its promising preclinical activity, this compound faces challenges in clinical development:

- Resistance Mechanisms: Tumor cells can develop resistance to this compound through various mechanisms, including IGF-1R overexpression, activation of alternative signaling pathways (e.g., Ras/MAPK, Her2), and upregulation of IGF-2 production. [, , , , ] Further research is needed to overcome these resistance mechanisms and improve treatment outcomes.

- Potential Side Effects: As an IGF-1R inhibitor, this compound may induce side effects related to disruption of IGF-1 signaling, such as hyperglycemia and metabolic disturbances. [, ] Careful monitoring and management of these potential side effects are crucial in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)